3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 1171717-23-9
VCID: VC11966350
InChI: InChI=1S/C21H14ClFN2S/c22-18-6-3-7-19(23)17(18)13-26-21-11-10-20(24-25-21)16-9-8-14-4-1-2-5-15(14)12-16/h1-12H,13H2
SMILES: C1=CC=C2C=C(C=CC2=C1)C3=NN=C(C=C3)SCC4=C(C=CC=C4Cl)F
Molecular Formula: C21H14ClFN2S
Molecular Weight: 380.9 g/mol

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine

CAS No.: 1171717-23-9

Cat. No.: VC11966350

Molecular Formula: C21H14ClFN2S

Molecular Weight: 380.9 g/mol

* For research use only. Not for human or veterinary use.

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine - 1171717-23-9

Specification

CAS No. 1171717-23-9
Molecular Formula C21H14ClFN2S
Molecular Weight 380.9 g/mol
IUPAC Name 3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-naphthalen-2-ylpyridazine
Standard InChI InChI=1S/C21H14ClFN2S/c22-18-6-3-7-19(23)17(18)13-26-21-11-10-20(24-25-21)16-9-8-14-4-1-2-5-15(14)12-16/h1-12H,13H2
Standard InChI Key QRNNIPVOIPYULQ-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)C3=NN=C(C=C3)SCC4=C(C=CC=C4Cl)F
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C3=NN=C(C=C3)SCC4=C(C=CC=C4Cl)F

Introduction

The compound 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine is a complex organic molecule featuring a pyridazine ring system, which is a six-membered aromatic ring containing two nitrogen atoms. This compound is of interest due to its potential applications in pharmaceuticals and materials science, given its unique structural features.

Synthesis and Preparation

The synthesis of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine typically involves multi-step organic reactions. These may include:

  • Step 1: Formation of the pyridazine core.

  • Step 2: Introduction of the naphthalen-2-yl group via a suitable coupling reaction.

  • Step 3: Attachment of the sulfanyl group and the 2-chloro-6-fluorophenylmethyl moiety.

Synthesis Pathway

StepReaction TypeReagentsConditions
1Ring FormationPyridazine precursorsHigh temperature, catalyst
2Coupling ReactionNaphthalen-2-yl halide, catalystSolvent, temperature control
3Sulfur Introduction2-Chloro-6-fluorobenzylthiol, baseSolvent, temperature

Biological Activity

  • Antimicrobial Activity: Similar compounds with aromatic rings and sulfur linkages have shown antimicrobial properties.

  • Anticancer Activity: The presence of a naphthalen-2-yl group could potentially contribute to anticancer activity, as naphthyl moieties are known to be involved in cytotoxic compounds.

Material Science Applications

  • Optoelectronic Materials: The aromatic rings and fluorine substituents could contribute to optoelectronic properties, making it suitable for applications in displays or solar cells.

Related Compounds

CompoundActivity/Application
TriazolopyridinesAntimalarial, antibacterial, antifungal
SulfonamidesAntimicrobial, anticancer
Naphthyl DerivativesAnticancer, optoelectronic materials

Future Directions

  • Biological Screening: In vitro and in vivo studies to assess biological activity.

  • Material Characterization: Investigation of optoelectronic properties for potential applications in displays or solar cells.

Given the lack of specific data on this compound, future studies should focus on synthesizing and characterizing its properties to unlock its full potential.

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